1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-fused triazolo-pyrimidinone family, characterized by a bicyclic core combining thiophene, triazole, and pyrimidinone rings. Key structural features include:
- Substituents: A 3-methylbenzylthio group at position 1 and a thiophen-2-ylmethyl group at position 2.
- Core Structure: The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one scaffold provides planar rigidity, which is critical for binding to biological targets like kinases or phosphatidylinositol 3-kinases (PI3Ks) .
- Synthetic Relevance: Synthesized via multi-step reactions involving enaminones, thiourea derivatives, or cyclization of oxazine-dione intermediates, as seen in related compounds .
Properties
IUPAC Name |
12-[(3-methylphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS3/c1-13-4-2-5-14(10-13)12-28-20-22-21-19-23(11-15-6-3-8-26-15)18(25)17-16(24(19)20)7-9-27-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPBMIJJLPFRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel heterocyclic compound with potential biological activities. Its complex structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C20H16N4OS3
- Molecular Weight : 424.56 g/mol
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the thieno and triazole moieties suggests potential activity against enzymes involved in cancer and inflammatory pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit thioredoxin reductase (TrxR), an enzyme crucial in cancer cell proliferation and survival . The mechanism involves the disruption of redox balance within cancer cells, leading to increased oxidative stress and apoptosis.
Antimicrobial Activity
Compounds containing thiophene and thiazole rings have demonstrated antimicrobial properties against various pathogens. For example, studies have shown that related compounds exhibit activity against Staphylococcus aureus and Candida albicans through mechanisms involving cell membrane disruption and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines. Research indicates that similar structures can modulate the expression of key inflammatory mediators, thus providing therapeutic effects in conditions like arthritis and other inflammatory diseases .
Study 1: Anticancer Efficacy
In a controlled study, a derivative of the compound was tested against several cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound induces apoptosis via the intrinsic pathway by upregulating pro-apoptotic factors .
Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial activity using disk diffusion methods against E. coli, S. aureus, and C. albicans. The compound exhibited significant zones of inhibition at varying concentrations, suggesting its potential as an antimicrobial agent .
Data Summary
| Activity | Target | Method Used | Outcome |
|---|---|---|---|
| Anticancer | Various cancer cell lines | MTT assay | Dose-dependent growth inhibition |
| Antimicrobial | E. coli, S. aureus | Disk diffusion method | Significant zones of inhibition |
| Anti-inflammatory | Pro-inflammatory cytokines | ELISA | Reduced cytokine levels |
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a recent study evaluating thieno[2,3-d]pyrimidine derivatives:
- IC50 Value : 27.6 µM against MDA-MB-231 breast cancer cells.
- Mechanism : Inhibition of key signaling pathways such as EGFR and Akt.
Antimicrobial Activity
Compounds containing thiophene and triazole moieties have demonstrated antimicrobial properties. The presence of sulfur enhances their interaction with microbial enzymes.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative A | Bacterial Inhibition | 50 | |
| Thiazole-based Compound B | Antifungal | 25 | |
| Triazole Derivative C | Antiviral | 10 |
The biological mechanisms underlying these activities often involve:
- Inhibition of Enzyme Activity : Many heterocycles inhibit enzymes crucial for cellular processes in pathogens.
- Receptor Interaction : Binding to specific receptors modulates cellular signaling pathways, particularly in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and triazole components can enhance potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : Electron-withdrawing groups tend to enhance cytotoxicity.
- Heterocyclic Variants : Variations in the thiophene ring can significantly alter bioactivity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Thiophene vs. Benzyl Groups : The target compound’s thiophen-2-ylmethyl group may improve π-π stacking in enzyme binding compared to purely alkyl/aryl substituents .
Core Structure Modifications
Variations in the fused-ring system impact bioactivity:
Key Observations :
- Thiophene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
